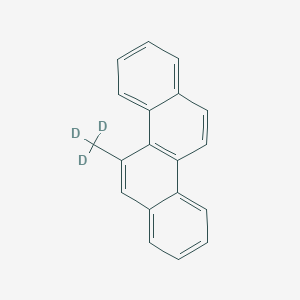
5-Methyl Chrysene-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl Chrysene-d3 is a deuterated form of 5-Methyl Chrysene, a polycyclic aromatic hydrocarbon (PAH). The compound has the molecular formula C19H11D3 and a molecular weight of 245.33 g/mol . It is primarily used in scientific research, particularly in studies involving PAHs due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl Chrysene-d3 typically involves the deuteration of 5-Methyl Chrysene. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated solvents and catalysts under controlled conditions to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve the desired level of deuteration. The product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
化学反应分析
Types of Reactions
5-Methyl Chrysene-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Formation of hydrogenated PAHs.
Substitution: Formation of halogenated or nitro-substituted PAHs.
科学研究应用
5-Methyl Chrysene-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of PAHs in environmental samples.
Biology: Employed in studies investigating the metabolic pathways of PAHs in biological systems.
Medicine: Used in toxicological studies to understand the carcinogenic potential of PAHs.
Industry: Utilized in the development of new materials and chemical processes involving PAHs
作用机制
5-Methyl Chrysene-d3 exerts its effects primarily through the formation of DNA adducts. The compound binds to DNA, leading to mutations and DNA damage. This process can result in oxidative stress and inflammation, contributing to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .
相似化合物的比较
Similar Compounds
Chrysene: A parent compound of 5-Methyl Chrysene, lacking the methyl group.
Benzo[a]pyrene: Another PAH with similar carcinogenic properties.
Dibenz[a,h]anthracene: A PAH with a similar structure and carcinogenic potential.
Uniqueness
5-Methyl Chrysene-d3 is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. Its isotopic labeling makes it particularly valuable in research applications where accurate quantification and tracing of PAHs are required .
属性
分子式 |
C19H14 |
|---|---|
分子量 |
245.3 g/mol |
IUPAC 名称 |
5-(trideuteriomethyl)chrysene |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3/i1D3 |
InChI 键 |
GOHBXWHNJHENRX-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
规范 SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















